molecular formula C16H22N6 B6438325 N-ethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine CAS No. 2549049-73-0

N-ethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine

Cat. No.: B6438325
CAS No.: 2549049-73-0
M. Wt: 298.39 g/mol
InChI Key: DTGCTOKSSWOSKQ-UHFFFAOYSA-N
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Description

N-ethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

N-ethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Pharmacology: Research includes its effects on cellular pathways and its potential as a drug candidate for various diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine is unique due to its specific combination of pyridine, piperazine, and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-ethyl-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-2-18-15-5-8-19-16(20-15)22-11-9-21(10-12-22)13-14-3-6-17-7-4-14/h3-8H,2,9-13H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGCTOKSSWOSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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